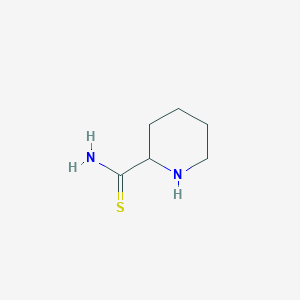

Piperidine-2-carbothioamide

Beschreibung

Contextualization within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govfrontiersin.orgopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring system, exhibit a wide range of chemical and biological activities. nih.govnih.gov The presence of the nitrogen atom often imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. nih.gov

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a particularly prevalent motif in medicinal chemistry. encyclopedia.pubnwmedj.org Its flexible, chair-like conformation allows for precise three-dimensional arrangements of substituents, making it an ideal scaffold for designing molecules that can bind to specific biological receptors. atamanchemicals.com The combination of this established piperidine framework with a carbothioamide group, a sulfur analog of an amide, introduces a new dimension of chemical reactivity and potential for biological engagement.

Significance and Emerging Research Trajectories in Organic and Medicinal Chemistry

The significance of Piperidine-2-carbothioamide and its derivatives is increasingly recognized in both organic and medicinal chemistry. encyclopedia.pub The carbothioamide moiety, with its unique electronic and steric properties, serves as a versatile functional group for further chemical transformations. mdpi.com Researchers are exploring its utility as a synthon for the construction of more complex heterocyclic systems, such as thiazoles.

In the realm of medicinal chemistry, the piperidine scaffold is a well-established "privileged structure," found in numerous approved drugs targeting a wide range of conditions, including cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pubtaylorandfrancis.com The introduction of the carbothioamide group can modulate the pharmacokinetic and pharmacodynamic properties of the parent piperidine molecule, potentially leading to enhanced efficacy, selectivity, or metabolic stability. researchgate.net Current research trajectories are focused on synthesizing and evaluating novel this compound derivatives for their potential as therapeutic agents. clinmedkaz.orgnih.gov The exploration of these derivatives as inhibitors of various enzymes and receptors is an active area of investigation. clinmedkaz.org

Historical Development of Carbothioamide Chemistry and Piperidine Scaffolds

The history of piperidine chemistry dates back to 1850 when it was first isolated from piperine, the pungent compound in black pepper. atamanchemicals.com Its name is derived from the Latin word for pepper, "piper." atamanchemicals.com Throughout the 20th century, the piperidine scaffold became a cornerstone in the synthesis of alkaloids and other nitrogen-containing compounds, solidifying its importance in drug discovery. atamanchemicals.com

The study of carbothioamides, also known as thioamides, has a rich history in organic synthesis. These sulfur-containing compounds have been utilized as key intermediates in the synthesis of various heterocyclic compounds. The reactivity of the thiocarbonyl group allows for a range of chemical transformations, making carbothioamides valuable building blocks for synthetic chemists. The convergence of these two historically significant chemical entities—the piperidine scaffold and the carbothioamide functional group—has paved the way for the exploration of compounds like this compound and their potential contributions to contemporary chemical science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperidine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYDKQYZBZQJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311705 | |

| Record name | 2-Piperidinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-09-6 | |

| Record name | 2-Piperidinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to Piperidine-2-carbothioamide

The direct formation of the this compound core can be achieved through several reliable synthetic routes, most notably via reactions involving isothiocyanates or by the transformation of cyanopiperidine precursors.

Condensation Reactions Utilizing Isothiocyanates and Piperidines

The reaction of piperidine (B6355638) derivatives with isothiocyanates represents a versatile method for the synthesis of N-substituted piperidine-2-carbothioamides. This approach allows for the introduction of a wide variety of substituents on the carbothioamide nitrogen. In a typical procedure, a piperidine compound is treated with an isothiocyanate in a suitable solvent. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the desired thiourea (B124793) derivative. This method has been employed in the solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines, where resin-bound piperidine intermediates are reacted with various isothiocyanates to generate a library of compounds. nih.gov

Routes from Cyanopiperidine Precursors

A common and efficient method for the preparation of piperidine-carbothioamides involves the conversion of the corresponding cyanopiperidine. Specifically, piperidine-4-carbothioamide (B1532958) is synthesized by reacting 4-cyanopiperidine (B19701) with hydrogen sulfide (B99878). epo.orggoogle.com This reaction is typically carried out in a solvent such as n-butanol at elevated temperatures and pressures in a sealed vessel. epo.org The use of hydrogen sulfide allows for the direct thionation of the nitrile group to the carbothioamide.

A related process for producing piperidine-4-carbothioamide hydrochloride involves reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of a base. google.com This method is advantageous as it can provide good yields and high purity of the final product. google.com The reaction conditions, including temperature and the amount of hydrogen sulfide used, can be optimized to maximize the yield. google.com For instance, the reaction is typically conducted at temperatures ranging from 20°C to 100°C, with 1.5 to 3 equivalents of hydrogen sulfide being preferable. google.com

Table 1: Synthesis of Piperidine-4-carbothioamide from 4-Cyanopiperidine

| Starting Material | Reagent | Solvent | Temperature | Pressure | Yield | Purity | Reference |

| 4-Cyanopiperidine | Hydrogen Sulfide | n-Butanol | 60°C | 4 bar | 90% | 97% | epo.org |

| 4-Cyanopiperidine Hydrochloride | Hydrogen Sulfide | Various | 40-80°C | - | Good | High | google.com |

Functionalization and Derivatization Strategies of the Carbothioamide Moiety

The carbothioamide group of this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.

Reactions with Halogenated Compounds leading to Heterocyclic Annulation (e.g., Thiazoles)

The reaction of thioamides, such as piperidine-carbothioamide, with α-halocarbonyl compounds is a well-established method for the synthesis of thiazole (B1198619) derivatives, known as the Hantzsch thiazole synthesis. tandfonline.comresearchgate.net This reaction involves the condensation of the thioamide with an α-haloketone or α-haloaldehyde. tandfonline.comgoogle.com For example, this compound can be reacted with α-bromoacetophenone to form a 5-(piperidin-2-yl)thiazole (B15203411) derivative. vulcanchem.com The process typically involves heating the reactants in a solvent like ethanol (B145695). google.com This cyclization is a powerful tool for constructing substituted thiazole rings, which are important structural motifs in many biologically active compounds. tandfonline.comresearchgate.net

Table 2: Synthesis of Thiazole Derivatives from Piperidine-carbothioamide

| Piperidine-carbothioamide Derivative | Halogenated Compound | Product | Reference |

| This compound | α-Bromoacetophenone | 5-(Piperidin-2-yl)thiazole derivative | vulcanchem.com |

| Piperidine-4-carbothioamide | 3-chloro-2-[3-(chloroacetyl)-4,5-dihydro-1,2-oxazol-5-yl]phenyl methanesulfonate | Thiazole derivative | google.com |

| N-Boc-piperidine-4-carbothioamide | 1,3-Dichloroacetone | Thiazole derivative | researchgate.net |

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazolo[4,3-c]pyridine derivatives)

While direct examples of this compound cyclizing to form pyrazolo[4,3-c]pyridine derivatives were not found in the provided search results, the general reactivity of related thioamides suggests this possibility. The synthesis of pyrazole (B372694) derivatives often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com For instance, pyrazolo[1,5-a]pyrimidines have been synthesized from the reaction of 3-ketonitriles with hydrazine derivatives. Although not a direct analogue, this highlights the utility of nitrogen-containing heterocycles in constructing fused ring systems. The synthesis of pyran-2-one derivatives, which can be precursors to various heterocycles, also demonstrates the versatility of cyclization reactions in building complex molecular scaffolds. researchgate.net

Modifications at the Nitrogen Atom of the Carbothioamide

The nitrogen atom of the carbothioamide moiety can be functionalized to introduce further diversity into the this compound scaffold. While direct N-functionalization of this compound itself is not extensively detailed in the provided search results, related chemistries provide insights into potential modifications. For example, the nitrogen of a piperidine ring can be readily alkylated. google.com More broadly, the nitrogen atom of amides and related functional groups can undergo various transformations, including reactions with electrophiles. The study of nickel-catalyzed C(acyl)-N functionalization of carboxamides, for instance, demonstrates the potential for modifying the nitrogen-amide bond, which could be conceptually extended to carbothioamides. chemrxiv.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For this compound, this involves the exploration of alternative energy sources like microwave and ultrasound, as well as the development of catalyst-free and solvent-free reaction conditions. These approaches offer significant advantages over traditional synthetic methods, including shorter reaction times, higher yields, and a reduced environmental footprint.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the synthesis of structurally related piperidine-containing thiosemicarbazones provides valuable insights into potential synthetic strategies. mdpi.comresearchgate.netnih.gov

A plausible microwave-assisted route to this compound could involve the reaction of piperidine-2-carbonitrile with a sulfur source, such as hydrogen sulfide or a synthetic equivalent, under microwave irradiation. This approach would be an adaptation of the traditional Pinner reaction for thioamide synthesis.

Research on the microwave-assisted synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives has demonstrated the remarkable efficiency of this technique. In these studies, reactions were completed in as little as 33–90 seconds with yields as high as 82%, a significant improvement over conventional methods that required several hours. rsc.org Similarly, the synthesis of other piperidine-containing triazole derivatives was achieved in 31–68 seconds with excellent product yields. rsc.org

These findings suggest that a microwave-assisted protocol for this compound synthesis could offer substantial benefits in terms of speed and efficiency. The reaction conditions would likely involve a suitable solvent that absorbs microwave radiation effectively, such as ethanol or dimethylformamide (DMF), and a controlled microwave power and temperature setting to optimize the reaction yield and minimize byproduct formation.

Table 1: Examples of Microwave-Assisted Synthesis of Piperidine-Containing Compounds

| Starting Materials | Product | Reaction Time (Microwave) | Yield (Microwave) | Reference |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides | (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | 3–5 min | Excellent | mdpi.comresearchgate.netnih.gov |

| 1,2,4-triazole and piperidine precursors | N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | 33–90 s | 82% | rsc.org |

| 4-methoxy-1-naphthol, aromatic aldehydes, and malononitrile/ethyl cyanoacetate (B8463686) in ethanolic piperidine solution | 4H-benzo[h]chromene derivatives | Not specified | High | eurjchem.com |

This table presents data for the synthesis of related piperidine-containing compounds to illustrate the potential of microwave-assisted methods.

Ultrasound irradiation is another green technology that can enhance chemical reactivity by inducing acoustic cavitation. ijsssr.comresearchgate.netnih.gov This phenomenon generates localized hot spots with high temperatures and pressures, leading to increased reaction rates and yields. researchgate.net Ultrasound-assisted synthesis has been successfully applied to a wide range of heterocyclic compounds, often under milder conditions and with shorter reaction times than conventional methods. nih.govrsc.org

For the synthesis of this compound, an ultrasound-mediated approach could involve the sonication of a mixture of piperidine-2-carbonitrile and a sulfur transfer reagent in a suitable solvent. The cavitation effects would be expected to promote the efficient conversion of the nitrile to the corresponding thioamide.

Studies on the ultrasound-assisted synthesis of various heterocyclic systems have demonstrated the advantages of this technique. For instance, the synthesis of novel thiazolyl-phthalazinediones from a carbothioic acid amide precursor was achieved in excellent yields and with significantly reduced reaction times under ultrasound irradiation compared to conventional heating. mdpi.com Similarly, the eco-friendly synthesis of various heterocycles from a piperidine-based compound has been successfully carried out using ultrasonic irradiation. nih.gov The use of ultrasound has been shown to be an eco-friendly, safer, and cheaper technique compared to conventional synthetic approaches. researchgate.net

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Thiazolylphthalazines

| Method | Reaction Time | Yield | Reference |

| Ultrasound Irradiation | Short | High | mdpi.com |

| Conventional Heating | Longer | Lower | mdpi.com |

This table illustrates the general advantages of ultrasound-mediated synthesis as reported for related heterocyclic systems.

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. These approaches minimize waste generation and eliminate the need for potentially toxic and expensive catalysts and solvents. ajchem-a.comrsc.org

A potential catalyst-free and solvent-free route for the synthesis of this compound could be based on the Willgerodt-Kindler reaction. This reaction typically involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine to form a thioamide. A modification of this reaction using piperidine-2-carbaldehyde (B177073) (if available) or a related precursor could potentially yield the desired product without the need for a catalyst.

Recent research has demonstrated the feasibility of catalyst- and solvent-free synthesis for various compounds. For example, a catalyst-free and environmentally benign method has been developed for the efficient preparation of 3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) in water. ajchem-a.com While not directly applicable to this compound, this highlights the potential of water as a green solvent in catalyst-free systems. Furthermore, ball milling has emerged as a promising solvent-free technique for a variety of organic transformations. rsc.org

A patent for the preparation of piperidine-4-carbothioamide describes a process that reacts 4-cyanopiperidine with hydrogen sulfide in a suitable solvent without the addition of a further base, indicating a move towards catalyst-free conditions. google.com Another patent details the synthesis of piperidine-4-carbothioamide hydrochloride from 4-cyanopiperidine hydrochloride and hydrogen sulfide using only a catalytic amount of a base. google.com These examples suggest that the synthesis of this compound from piperidine-2-carbonitrile could potentially be achieved under catalyst-free or catalyst-minimal conditions. In some cases, carrying out reactions under solvent-free conditions has resulted in moderate yields, which could be optimized. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction Analysis of Piperidine-2-carbothioamide and its Derivatives

X-ray diffraction studies have consistently shown that the piperidine (B6355638) ring in this compound and its derivatives adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. acs.orgwikipedia.orgresearchgate.net For example, in the crystal structure of t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone, the piperidine rings adopt chair conformations. researchgate.net Similarly, in adamantane-isothiourea derivatives containing a piperidine ring, the piperidine moiety also exhibits a chair conformation. acs.org The specific puckering parameters of the chair can be influenced by the nature and position of substituents on the ring. The planarity of attached groups, such as phenyl rings, can also be determined. researchgate.net

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In this compound derivatives, hydrogen bonding and other weak interactions play a crucial role in stabilizing the crystal packing. nih.govresearchgate.netresearchgate.net

Co-crystallization is a powerful technique used to understand how a ligand binds to its biological target, such as an enzyme or receptor. researchgate.netd-nb.info This involves forming a single crystal that contains both the ligand and the target molecule. The resulting crystal structure reveals the precise binding mode and the key interactions between the ligand and the active site of the protein.

While specific co-crystallization studies of this compound with biological targets are not extensively reported, related piperidine derivatives have been successfully co-crystallized with proteins. For instance, novel pyridine-substituted piperidine derivatives have been co-crystallized with the Ls-AChBP (Lymnaea stagnalis acetylcholine-binding protein), a homolog of the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies have provided high-resolution structural information about the ligand-receptor complex, revealing key interactions such as sulfur-π interactions and the role of water bridges in ligand binding. nih.gov Such studies are crucial for structure-based drug design, enabling the optimization of ligand affinity and selectivity.

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. nih.govcast-amsterdam.orgeag.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org

For this compound and its derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can provide valuable structural information. The fragmentation patterns are often characteristic of the compound's structure and can help in identifying specific substructures. nih.gov For example, the fragmentation of piperidine alkaloids often involves the neutral loss of small molecules like water. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.govmdpi.comnsf.gov Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint. biomedscidirect.com

In the FTIR spectrum of this compound derivatives, several key absorption bands can be identified. For N-phenylpiperidine-1-carbothioamide, characteristic peaks include those for the N-H stretch, C-H stretches of the piperidine and phenyl rings, and the C=S (thioamide) stretch. rsc.org The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring are usually observed around 2800-3000 cm⁻¹. The thioamide C=S stretching vibration is often found in the region of 1200-1050 cm⁻¹, although its position can be influenced by coupling with other vibrations.

Table 2: Key FTIR Absorption Bands for N-phenylpiperidine-1-carbothioamide. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3750, 3704, 3502 |

| C-H (piperidine) | Stretching | 2939 |

| C=O (from impurity/synthesis) | Stretching | 1697 |

| C=C (aromatic) | Stretching | 1592 |

| C-N | Stretching | 1319 |

| C-S | Stretching | 1131, 854, 739 |

Spectrum recorded as a neat solid.

Computational and Theoretical Chemistry of Piperidine 2 Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structure and electronic properties of organic compounds. scirp.org These methods allow for the detailed examination of geometry, stability, and reactivity.

Geometry optimization is a computational process aimed at finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule. lupinepublishers.com For piperidine (B6355638) derivatives, this involves determining the most favorable conformation of the six-membered ring and the orientation of its substituents.

Using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311G+(d,p)), the geometry of piperidine-containing molecules can be optimized to a true minimum on the potential energy surface. scirp.orgnih.govnih.gov The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a stable minimum. nih.gov The total energy obtained from these calculations provides a measure of the molecule's thermodynamic stability. derpharmachemica.comresearchgate.net For instance, the global minimum energy for a related piperidine derivative, 4-(2-Keto-1-benzimidazolinyl) piperidine, was calculated to be -705.8043 a.u. using the DFT/B3LYP/6-311++G(d,p) method. derpharmachemica.com

The stability of different isomers or conformers can be compared by their calculated energies. For example, studies on substituted piperidines have shown that the relative stability of conformers is influenced by steric and electronic effects. nih.govosti.gov

Table 1: Representative Calculated Geometrical Parameters for a Piperidine Derivative This table is illustrative and based on typical values found for piperidine derivatives in computational studies. Specific values for Piperidine-2-carbothioamide would require a dedicated computational study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | ||

|---|---|---|---|---|---|

| C-N (ring) | 1.46 - 1.48 | C-N-C (ring) | 110 - 112 | C-N-C-C (ring) | 55 - 60 |

| C-C (ring) | 1.52 - 1.54 | N-C-C (ring) | 109 - 111 | N-C-C-C (ring) | -50 to -55 |

| C-C (exocyclic) | 1.51 - 1.53 | C-C-N (substituent) | 110 - 112 | C-C-N-H | Variable |

| C=S | 1.65 - 1.68 | C-C=S | 120 - 123 | N-C-C=S | Variable |

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). ekb.egbhu.ac.in

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. scirp.orgekb.eg A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. scirp.orgmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO ekb.eg

Electron Affinity (A): A ≈ -ELUMO ekb.eg

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η mdpi.com

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ) mdpi.com

These descriptors, calculated using DFT, provide a quantitative measure of the reactivity of this compound. nih.govmdpi.com The distribution of HOMO and LUMO orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents typical ranges for organic molecules and would need to be calculated specifically for this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 6.0 |

| Ionization Potential (I) | 6.0 to 7.0 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Chemical Hardness (η) | 2.0 to 3.0 |

| Chemical Softness (S) | 0.33 to 0.50 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the surface of the molecule and is color-coded to indicate different potential regions. uni-muenchen.dewolfram.com MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.inuni-muenchen.de

Typically, regions of negative electrostatic potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are associated with hydrogen atoms or electron-deficient areas and are prone to nucleophilic attack. researchgate.netwolfram.com Green areas represent regions of neutral potential. wolfram.com

For this compound, the MEP map would likely show a region of high negative potential around the sulfur and nitrogen atoms of the carbothioamide group, indicating their nucleophilic character. The hydrogen atoms attached to the piperidine ring and the nitrogen of the amide would exhibit positive potential, marking them as potential sites for interaction with nucleophiles. acs.org

Conformational Analysis and Dynamics

The flexibility of the piperidine ring allows for various conformations, which can significantly impact the molecule's properties and biological activity.

The piperidine ring predominantly adopts a chair conformation to minimize steric and angle strain. fiveable.me Substituents on the ring can occupy either an axial or an equatorial position. The interconversion between these two chair forms is known as ring inversion. fiveable.me

The preference for a substituent to be in an axial or equatorial position is governed by a combination of steric and electronic factors. d-nb.info Generally, bulkier substituents prefer the less sterically hindered equatorial position. However, in certain N-substituted piperidines, such as N-acyl or N-aryl derivatives, electronic effects like pseudoallylic strain can favor the axial orientation for a substituent at the 2-position. nih.gov This preference arises from the increased sp² character of the piperidine nitrogen due to conjugation, which alters the steric environment around the C2 position. nih.gov Computational studies on fluorinated piperidines have also highlighted the role of charge-dipole interactions and hyperconjugation in stabilizing the axial conformation. d-nb.inforesearchgate.net

For this compound, the carbothioamide group at the 2-position can exist in either an axial or equatorial orientation. The energetic difference (ΔG) between these conformers can be calculated using quantum chemical methods to determine the preferred conformation. nih.gov In addition to the chair conformation, twist-boat conformations can also exist, although they are typically higher in energy. nih.gov

Molecular dynamics (MD) simulations provide a powerful computational method to study the time-dependent behavior of molecules and their interactions with other molecules, such as proteins. nih.govresearchgate.net By simulating the motions of atoms over time, MD can be used to validate the stability of predicted binding modes of a ligand within a biological target. nih.govnih.gov

In the context of drug design, once a potential binding pose of a molecule like this compound is identified through docking studies, MD simulations can be performed on the ligand-protein complex. researchgate.netacs.org These simulations can assess the stability of the interactions, such as hydrogen bonds and hydrophobic contacts, over a period of nanoseconds. researchgate.net If the ligand remains stably bound in its initial pose throughout the simulation, it provides computational validation for that binding mode. nih.govnih.gov Conversely, if the ligand dissociates or significantly changes its conformation, it suggests that the initial docking pose may not be stable. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies such as optical switching, information storage, and telecommunications. nih.gov The NLO response of a molecule is determined by its hyperpolarizabilities, which describe how the molecule's dipole moment changes in the presence of a strong external electric field, such as that from a laser. nih.gov While specific experimental or theoretical studies on the NLO properties of this compound were not identified in the surveyed literature, its potential can be estimated using established computational methodologies applied to similar organic compounds. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netresearchgate.net These calculations determine key parameters such as the dipole moment (μ), linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). aip.orgresearchgate.net A large hyperpolarizability value indicates a significant NLO response. researchgate.net For organic molecules, this is often associated with a high degree of π-conjugation and charge transfer between electron-donating and electron-accepting groups within the molecule. researchgate.netresearchgate.net

The theoretical calculation of NLO properties for a molecule like this compound would involve optimizing its geometry and then computing its electrical properties under an applied electric field. researchgate.net The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate predictions that correlate well with experimental results. researchgate.netresearchgate.net Studies on related heterocyclic and carbothioamide compounds show that factors like the frontier molecular orbital (HOMO-LUMO) energy gap and charge distribution significantly influence the NLO response. researchgate.netdntb.gov.ua A smaller energy gap typically leads to a larger hyperpolarizability. scielo.org.mx

Table 1: Representative NLO Parameters Calculable for this compound This table illustrates the typical NLO parameters that would be calculated using DFT methods, based on studies of similar organic molecules. The values are hypothetical and serve as an example of computational output.

| Parameter | Symbol | Description | Typical Unit (a.u.) |

| Dipole Moment | μ | Measures the molecule's overall polarity. | Debye |

| Average Polarizability | ⟨α⟩ | Describes the linear response of the electron cloud to an electric field. | 10⁻²⁴ esu |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. | 10⁻³⁰ esu |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. | 10⁻³⁶ esu |

In Silico Prediction of Biological Targets and Activity Spectra (Pharmacophore Modeling)

In silico tools are invaluable in the early stages of drug discovery for predicting the potential biological activities of a compound and identifying its likely molecular targets, thereby guiding further experimental research. clinmedkaz.org

Prediction of Activity Spectra for Substances (PASS)

The PASS (Prediction of Activity Spectra for Substances) online tool is a widely used program that predicts a broad spectrum of biological activities for a given chemical structure. ijcea.orgnih.gov The prediction is based on a structure-activity relationship analysis of a large database containing thousands of known biologically active compounds. ijcea.org The result is presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) and inactive (Pi). nih.gov A Pa value greater than 0.7 suggests a high probability of observing that activity in experiments, while values between 0.5 and 0.7 indicate moderate probability. ijcea.org

For a molecule like this compound, a PASS analysis would predict a wide range of potential pharmacological effects, mechanisms of action, and even specific toxicities. ijcea.org Studies on other piperidine derivatives have used PASS to predict activities such as anti-inflammatory, antimicrobial, anti-parkinsonian, and local anesthetic effects. ijcea.orgclinmedkaz.org

Table 2: Example of a Hypothetical PASS Prediction for this compound This table shows a sample of predicted activities and their probabilities, illustrating what a PASS analysis might reveal. The activities are based on those commonly predicted for piperidine-containing compounds. ijcea.orgclinmedkaz.org

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

| Anti-inflammatory | 0.685 | 0.012 |

| Kinase Inhibitor | 0.610 | 0.045 |

| Anticonvulsant | 0.575 | 0.031 |

| GPCR Ligand | 0.550 | 0.062 |

| Antimicrobial | 0.521 | 0.104 |

| Local Anesthetic | 0.498 | 0.088 |

Pharmacophore Modeling and Target Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target. nih.govnih.gov The piperidine ring itself is a key structural element in many approved drugs and is often considered a critical pharmacophoric feature. nih.govacs.orgijnrd.org

By generating a pharmacophore model for this compound, researchers can screen it against databases of known protein structures to identify potential biological targets. Web-based tools like SwissTargetPrediction analyze a compound's 2D structure and predict its most likely protein targets in the human body based on structural similarity to known ligands. clinmedkaz.orgclinmedkaz.org For piperidine derivatives, these predictions often reveal potential interactions with a wide range of target classes. clinmedkaz.orgclinmedkaz.org

Table 3: Potential Biological Target Classes for Piperidine-containing Compounds This table lists major classes of proteins that are often identified as potential targets for piperidine derivatives through in silico prediction tools. clinmedkaz.orgclinmedkaz.orgmdpi.com

| Target Class | Examples | Potential Therapeutic Area |

| Enzymes | Kinases, Proteases, Monoamine Oxidase (MAO) | Oncology, Antiviral, Neurological Disorders |

| G-protein Coupled Receptors (GPCRs) | Histamine Receptors, Sigma Receptors | Allergy, Pain, Psychiatry |

| Ion Channels | Sodium Channels, Calcium Channels | Anesthesia, Cardiology |

| Transporters | Neurotransmitter Transporters | Antidepressants |

| Cytochrome P450 | CYP2D6, CYP3A4 | Drug Metabolism |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Oncology, Endocrinology |

These computational predictions help to build a comprehensive profile of a molecule's potential, allowing for a more focused and efficient approach to subsequent in vitro and in vivo testing. clinmedkaz.org

Investigation of Biological Activities: Molecular Mechanisms and Target Interactions

Enzyme Inhibition Studies (In Vitro Characterization)

Derivatives of piperidine (B6355638) carbothioamide have been investigated for their potential to inhibit urease, a nickel-dependent metalloenzyme. The inhibition of this enzyme is a key strategy in the management of infections caused by ureolytic bacteria.

One study synthesized a series of pyridine (B92270) carboxamide and carbothioamide derivatives to evaluate their urease inhibitory potential. Among the tested compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide demonstrated significant activity with an IC50 value of 1.07 ± 0.043 µM. nih.gov Kinetic studies performed on the most potent inhibitors revealed insights into their mode of interaction with the urease enzyme. nih.gov Molecular docking studies further supported these findings, indicating that the promising candidates engage in H-bonding, π–π, and van der Waals interactions within the enzyme's active site. nih.gov

Another study on pyridylpiperazine hybrid derivatives also showed good inhibitory activities against urease, with IC50 values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. frontiersin.org The structure-activity relationship (SAR) analysis revealed that the presence and position of substituents on the aromatic ring significantly influence the inhibitory potency. For instance, the presence of an electron-donating methyl or methoxy group resulted in decreased inhibitory potential. frontiersin.org

| Compound | IC50 (µM) for Urease Inhibition |

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 |

| Pyridylpiperazine derivative 5b | 2.0 ± 0.73 |

| Pyridylpiperazine derivative 7e | 2.24 ± 1.63 |

| Thiourea (B124793) (Standard) | 23.2 ± 11.0 |

This table presents the IC50 values of various carbothioamide and related derivatives against the urease enzyme.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical therapeutic approach for Alzheimer's disease. A series of quinoline thiosemicarbazones incorporating a piperidine moiety were synthesized and evaluated as cholinesterase inhibitors. nih.gov

Several of these compounds were identified as potent dual inhibitors of both AChE and BChE. nih.gov Notably, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as the most potent, with IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. nih.gov Structure-activity relationship analyses highlighted the importance of the substitution pattern on the inhibitory efficacy of these derivatives. nih.gov To understand the interaction at a molecular level, docking studies were performed, which corroborated the in vitro results and established the interactive behavior of these potent inhibitors within the active pocket of the enzymes. nih.gov The binding free energies calculated from the docking studies indicated a high affinity of the potent inhibitors towards both AChE and BChE. nih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | 9.68 | 11.59 |

This table displays the in vitro inhibitory activities of the most potent dual cholinesterase inhibitor from the studied series.

Anaplastic Lymphoma Kinase (ALK) is a significant therapeutic target in various cancers. Research into ALK inhibitors has led to the development of piperidine carboxamides, which are structurally related to carbothioamides, as potent Type I 1/2 inhibitors. rsc.orgmdpi.com These inhibitors are unique as they occupy both the ATP binding site and a back hydrophobic cavity of the ALK enzyme in its DFG-in conformation. rsc.org

A piperidine carboxamide was identified as a novel ALK inhibitor with an enzymatic assay IC50 of 0.174 μM. nih.gov X-ray cocrystal structures revealed that this compound binds to the ALK kinase domain in an unusual DFG-shifted conformation, which provides access to an extended hydrophobic pocket. nih.gov Molecular modeling techniques, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the binding mechanisms of these piperidine carboxamides. rsc.org These studies have underscored the importance of protein flexibility in accurately predicting the binding affinities of these inhibitors. rsc.org The interactions are largely driven by hydrophobic forces with key residues in the binding pocket. rsc.org

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. The inhibition of sEH is a promising therapeutic strategy for conditions like hypertension and inflammation.

While specific studies on piperidine-2-carbothioamide are limited, research on piperidine-derived amides has identified potent non-urea inhibitors of human sEH. nih.govescholarship.org Structure-activity relationship studies of these amide derivatives have led to the discovery of sub-nanomolar inhibitors of human sEH. nih.gov For instance, a series of conformationally restricted piperidine-based inhibitors showed potencies ranging from 4.2 μM to 1.1 nM. nih.gov Docking studies of these analogs have shown that they bind in the catalytic pocket of the sEH enzyme, in proximity to key amino acids involved in the hydrolysis of EETs. escholarship.org

| Compound Class | sEH Inhibition Range (IC50) |

| Piperidine-derived amides | Sub-nanomolar to low micromolar |

| Conformationally restricted piperidine-based inhibitors | 1.1 nM to 4.2 µM |

This table summarizes the inhibitory potency of piperidine-derived amide and related compounds against soluble epoxide hydrolase.

α-Glucosidase inhibitors are used in the management of type 2 diabetes, while lipoxygenase (LOX) inhibitors have potential as anti-inflammatory agents.

A study on a series of hydrazine-1-carbothioamide derivatives investigated their inhibitory potential against 15-lipoxygenase (15-LOX). nih.gov The findings revealed that several of these carbothioamide derivatives displayed significant inhibitory activity against 15-LOX, with one of the most potent compounds having an IC50 value of 0.14 ± 0.01 µM. nih.gov Molecular docking experiments were conducted to understand the binding interactions of these active compounds within the active site of the lipoxygenase enzyme. nih.gov

| Compound | 15-LOX IC50 (µM) |

| Hydrazine-1-carbothioamide derivative 3h | 0.14 ± 0.01 |

This table shows the potent inhibitory activity of a representative hydrazine-1-carbothioamide derivative against 15-lipoxygenase.

Cathepsin K is a cysteine peptidase that plays a crucial role in bone resorption, making it a target for osteoporosis therapies. While research on this compound is not available, studies on piperidamide-3-carboxamide derivatives have shown them to be potent inhibitors of cathepsin K. nih.gov

In one such study, a lead compound, H-9, emerged with an IC50 value of 0.08 µM against cathepsin K. nih.gov Molecular docking studies of this compound revealed the formation of several hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme. nih.gov The design of these inhibitors was based on a fragment growth strategy from a sulfonyl piperidine compound, which was identified through virtual screening. nih.gov

| Compound | Cathepsin K IC50 (µM) |

| Piperidamide-3-carboxamide derivative H-9 | 0.08 |

| Sulfonyl piperidine fragment F-12 | 13.52 |

This table presents the inhibitory activities of piperidine-carboxamide derivatives against Cathepsin K.

Receptor Binding and Signaling Pathway Modulation (In Vitro)

In vitro studies on piperidine-based compounds have revealed significant interactions with specific receptors. For instance, a screening of a collection of piperidine/piperazine-based compounds led to the discovery of a potent ligand for the sigma receptor 1 (S1R). The compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated high affinity for S1R with a Kᵢ value of 3.2 nM, which is comparable to the reference compound haloperidol (Kᵢ value of 2.5 nM) rsc.org. Functional assays confirmed that this compound acts as an S1R agonist rsc.org. Computational docking and molecular dynamics simulations were employed to understand the binding mode of this ligand, identifying crucial amino acid residues involved in the interaction, which provides a foundation for further structure-based optimization rsc.org.

Piperidine derivatives have also been shown to modulate key signaling pathways implicated in cancer progression. These compounds can activate various molecular pathways that lead to the apoptosis of cancer cells nih.gov. Research has highlighted the ability of piperidine and its related alkaloid, piperine, to activate signaling pathways such as NF-κB and PI3k/Akt nih.gov. Specifically, piperine has been observed to suppress the STAT-3, IκBα, and p65 pathways through phosphorylation, which in turn inhibits BCL-2 and activates apoptosis in cervical cancer cells nih.gov. Furthermore, in ovarian cancer cells, piperine treatment led to increased phosphorylation of JNK and p38 MAPK, inducing apoptosis through the intrinsic pathway nih.gov.

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of piperidine derivatives have been evaluated against various pathogens. In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) using the disc diffusion method biointerfaceresearch.com. The results indicated that the compounds were active against both bacterial species biointerfaceresearch.com. Another study synthesized five N'-alkyl-N-(2-aminoethyl)piperidines and tested their in vitro antimicrobial activities against microorganisms related to dental caries, including Streptococcus mutans, S. sobrinus, Actinomyces viscosus, and A. naeslundii nih.gov. The tetradecyl and hexadecyl derivatives showed good bacteriostatic activity, with some derivatives exhibiting a rapid bactericidal effect against S. mutans and S. sobrinus nih.gov.

One of the proposed mechanisms for the antimicrobial action of certain heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidine which can be conceptually related to fused ring systems involving piperidine-like structures, is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) mdpi.com. This enzyme is a target for developing new antimicrobial agents mdpi.com.

The table below summarizes the in vitro antimicrobial activity of selected piperidine derivatives.

| Compound/Derivative | Target Microorganism | Activity/Mechanism |

| N'-tetradecyl-N-(2-aminoethyl)piperidine | Streptococcus mutans, S. sobrinus | Bacteriostatic and bactericidal activity nih.gov |

| N'-hexadecyl-N-(2-aminoethyl)piperidine | Streptococcus mutans, S. sobrinus | Bacteriostatic activity nih.gov |

| Synthesized Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active inhibition observed via disc diffusion biointerfaceresearch.com |

Anticancer Activity Studies (In Vitro, Cellular Level)

Piperidine derivatives have been shown to induce apoptosis in cancer cells through various molecular mechanisms. One of the primary ways is through the regulation of the Bcl-2 family of proteins nih.gov. For example, piperine, a related alkaloid, can increase the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in human leukemic HL60 cells. This shift in the Bax:Bcl-2 ratio is a key trigger for apoptosis nih.gov. This process involves the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c, which activates a caspase signaling cascade nih.gov.

The induction of apoptosis by piperidine-containing compounds is often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-related pathways like the JNK pathway nih.gov. In pancreatic cancer cells, capsaicin, which contains a structure with some similarities to substituted piperidines, was found to induce apoptosis through ROS generation, disruption of mitochondrial membrane potential, and activation of JNK nih.gov.

The anticancer effects of some piperidine derivatives are attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells nih.govnih.govmdpi.com. Topoisomerase II (Topo II) creates transient double-strand breaks in DNA to manage topology, and its inhibition can lead to the accumulation of these breaks and subsequent cell death embopress.org.

Studies on various heterocyclic compounds, including those with piperidine scaffolds, have demonstrated their potential as Topo II inhibitors nih.gov. For example, a series of β-carboline linked aryl sulfonyl piperazine congeners were found to inhibit Topo II, and DNA binding studies confirmed their interaction with DNA nih.gov. Similarly, synthetic naphtindolizinedione-carboxamides, which are structurally complex molecules, have been evaluated for their DNA-binding properties and inhibition of human Topo IIα researchgate.net. Computational docking studies showed stable intercalation of these compounds into the DNA, a finding that correlated with their observed cytotoxic activities researchgate.net. Carbothioamide-based pyrazoline analogs have also been investigated for their anticancer properties, with their activity being attributed to DNA binding acs.org.

Beyond general DNA interaction and topoisomerase inhibition, piperidine derivatives can interact with specific cellular targets. A notable example is the proteasome, a multi-subunit complex responsible for degrading damaged proteins. A series of piperidine carboxamides were identified to have potent antimalarial activity by targeting the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5) nih.gov. Cryo-electron microscopy revealed that these compounds bind to a previously untargeted region of the β5 active site, which accounts for their species selectivity nih.gov. The proteasome is also a validated target in cancer therapy, suggesting a potential application for such compounds in oncology nih.gov.

The table below presents the anticancer activity of selected piperidine derivatives and related compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value |

| β-carboline linked aryl sulfonyl piperazine (8ec) | MG-63 (bone osteosarcoma) | 2.80 ± 0.10 µM nih.gov |

| β-carboline linked aryl sulfonyl piperazine (8ed) | MG-63 (bone osteosarcoma) | 0.59 ± 0.28 µM nih.gov |

| Carbothioamide-based pyrazoline (3a) | A549 (lung cancer) | 13.49 ± 0.17 µM acs.org |

| Carbothioamide-based pyrazoline (3h) | A549 (lung cancer) | 22.54 ± 0.25 µM acs.org |

| Carbothioamide-based pyrazoline (3a) | HeLa (cervical cancer) | 17.52 ± 0.09 µM acs.org |

| Carbothioamide-based pyrazoline (3h) | HeLa (cervical cancer) | 24.14 ± 0.86 µM acs.org |

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of piperidine-based compounds. These investigations explore how modifications to the chemical structure of the piperidine ring and its substituents affect their therapeutic properties. For many piperidine derivatives, the nature and position of substituents on the piperidine ring significantly influence their anticancer and antimicrobial activities researchgate.netresearchgate.net.

For instance, in the development of antimalarial piperidine carboxamides, SAR studies were essential. It was found that modifications to different parts of the molecule had varying effects on potency. While the azaindole moiety was determined to be crucial for potency with limited tolerance for variation, the central piperidine ring offered significant opportunities for potency modulation based on the molecule's planarity and shape. Introducing unsaturation into the piperidine ring led to a tenfold increase in potency in certain analogs. Conversely, replacing the piperidine with an acyclic or morpholine ring resulted in a loss of activity researchgate.net. These findings underscore the importance of the piperidine scaffold in maintaining the desired biological effect.

Antioxidation Mechanisms and Related Biological Pathways (In Vitro)

The antioxidant properties of compounds containing the piperidine scaffold have been a subject of significant scientific investigation. In vitro studies are crucial for elucidating the fundamental mechanisms by which these molecules combat oxidative stress. These studies often involve assessing the compound's ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key contributors to cellular damage when present in excess. The core structure of piperidine allows for a wide range of chemical modifications, enabling the synthesis of derivatives with enhanced antioxidant potential. scispace.comresearchgate.net

Research into various piperidine derivatives has demonstrated their capacity to act as potent radical scavengers. researchgate.netnih.gov The primary mechanisms underlying this antioxidant activity involve the donation of a hydrogen atom or an electron to neutralize unstable free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide anion (•O₂⁻) scavenging assays are commonly employed to quantify this activity. nih.gov

Studies on a series of twenty-five highly functionalized piperidine derivatives revealed varied efficacy in scavenging both DPPH radicals (a source of RNS) and superoxide anions (a source of ROS). nih.gov For instance, in one study, the most potent DPPH radical scavenger was identified as piperidine 19, while piperidine 10 was the most effective at scavenging superoxide anions. nih.gov This highlights that structural variations on the piperidine ring significantly influence the specific type of radical scavenging activity. The antioxidant potential is often dependent on the nature and position of substituent groups on the piperidine ring. scispace.com For example, derivatives with electron-donating groups have been shown to exhibit promising antioxidant activity. scispace.com

The interaction with and modulation of biological pathways related to oxidative stress is another critical aspect of the antioxidant mechanism of piperidine compounds. While direct scavenging of free radicals is a primary mode of action, some derivatives may also influence the activity of endogenous antioxidant enzymes. nih.gov However, the specific interactions with pathways such as those involving glutathione, catalase, or superoxide dismutase are complex and can be either activating or inhibitory depending on the specific compound and cellular context. nih.govmdpi.com For instance, some piperidine nitroxides have been shown to cause a significant increase in superoxide dismutase (SOD) activity while reducing the activity of glutathione-dependent enzymes in human red blood cells. nih.gov

The following tables present findings from in vitro antioxidant assays performed on various piperidine derivatives, illustrating their free radical scavenging capabilities.

| Compound/Derivative | Assay | Concentration | Scavenging Activity (%) | Reference Compound |

| Piperidine 19 | DPPH | 80 µM | ~95% | Resveratrol |

| Piperidine 10 | DPPH | 80 µM | ~60% | Resveratrol |

| Piperidine 1 | DPPH | 80 µM | ~20% | Resveratrol |

| Piperidine 25 | DPPH | 80 µM | ~10% | Resveratrol |

Table 1: DPPH Radical Scavenging Activity of Selected Piperidine Derivatives. nih.gov This table is based on graphical data presented in the source.

| Compound/Derivative | Assay | Concentration | Scavenging Activity (%) | Reference Compound |

| Piperidine 10 | •O₂⁻ | 80 µM | ~65% | Resveratrol |

| Piperidine 19 | •O₂⁻ | 80 µM | ~50% | Resveratrol |

| Piperidine 1 | •O₂⁻ | 80 µM | ~45% | Resveratrol |

| Piperidine 25 | •O₂⁻ | 80 µM | ~10% | Resveratrol |

Table 2: Superoxide Anion (•O₂⁻) Scavenging Activity of Selected Piperidine Derivatives. nih.gov This table is based on graphical data presented in the source.

Further research has explored the structure-activity relationships of piperidine derivatives in relation to their antioxidant effects. For example, cysteamine derivatives of piperidine exhibited potent antioxidant activity due to the presence of an oxidizable sulfhydryl (SH) group. scispace.comresearchgate.net When this SH group was replaced with hydroxyl or amine functionalities, the antioxidant activity was diminished. scispace.comresearchgate.net This underscores the importance of specific functional groups in conferring antioxidant properties. Additionally, piperamides bearing piperidine groups have shown substantial scavenging properties, with potencies reported in the microgram per milliliter range against both DPPH and superoxide radicals. nih.gov

Coordination Chemistry and Metal Complexes of Piperidine 2 Carbothioamide

Ligand Properties and Chelation Modes of the Carbothioamide Moiety

The carbothioamide group (-C(=S)N-) is the central player in the coordination behavior of Piperidine-2-carbothioamide. This moiety is known to exist in tautomeric equilibrium between the thione (amide-like) and thiol (enol-like) forms, although it predominantly exists in the thione form in its free state. Upon complexation with a metal ion, the equilibrium can be influenced, and deprotonation of the thiol form is a common pathway for coordination. ucj.org.ua

The most anticipated chelation mode for this compound involves a bidentate coordination through the sulfur atom of the carbothioamide group and the nitrogen atom of the piperidine (B6355638) ring. This arrangement forms a thermodynamically stable five-membered chelate ring with the central metal ion. mdpi.comwikipedia.org This N,S-bidentate coordination is a well-documented feature for a wide range of ligands containing a thioamide group adjacent to a heterocyclic nitrogen atom. mdpi.com The thioamide group can, in principle, coordinate as a monodentate ligand through the sulfur atom, but the proximate piperidine nitrogen makes chelation highly favorable. researchgate.net

The donor properties of the ligand are influenced by the electronic environment. The piperidine ring is a saturated heterocycle, making its nitrogen a relatively strong sigma donor. The thioamide moiety, with its sulfur and nitrogen atoms, provides a combination of hard (N) and soft (S) donor sites, allowing for effective coordination with a variety of transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with thioamide-containing ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol and adding a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, FeCl₃, Zn(NO₃)₂). The reaction mixture is often heated under reflux to facilitate complex formation. researchgate.netdnu.dp.ua The resulting metal complexes often precipitate from the solution upon cooling or after partial removal of the solvent.

The stoichiometry of the resulting complexes, such as [ML₂] or [ML₂X₂] (where L is the deprotonated ligand and X is an anion like Cl⁻), depends on the metal ion, its preferred coordination number, and the reaction conditions. Based on analogous systems, the following complexes could be anticipated:

Cu(II) and Ni(II): Often form square-planar or octahedral complexes with a 1:2 metal-to-ligand ratio, such as [CuL₂] and [NiL₂]. researchgate.net

Zn(II): Typically forms tetrahedral complexes, for example, [ZnL₂]. researchgate.net

Fe(II/III): Can form octahedral complexes, potentially with stoichiometries like [FeL₂Cl₂] or [FeL₃]. researchgate.net

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is used to confirm the metal-to-ligand stoichiometry. Spectroscopic methods are crucial for elucidating the coordination mode.

Infrared (IR) Spectroscopy: A key indicator of N,S-chelation is the shift of the ν(C=S) and ν(N-H) bands of the free ligand upon complexation. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand framework within the complex, especially for diamagnetic complexes like those of Zn(II).

Magnetic Susceptibility: Measurements help determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Fe(II/III)), which is indicative of their geometry and the oxidation state of the metal. researchgate.net

| Complex Formula | Metal Ion | Proposed Geometry | Magnetic Moment (μB) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |

|---|---|---|---|---|

| [Cu(L)₂] | Cu(II) | Square-Planar | ~1.9 - 2.1 | Low (non-electrolyte) |

| [Ni(L)₂] | Ni(II) | Square-Planar | Diamagnetic | Low (non-electrolyte) |

| [Fe(L)₂Cl₂] | Fe(II) | Octahedral | ~5.0 - 5.5 | Low (non-electrolyte) |

| [Zn(L)₂] | Zn(II) | Tetrahedral | Diamagnetic | Low (non-electrolyte) |

L represents the deprotonated this compound ligand.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds, providing unequivocal information on bond lengths, bond angles, and coordination geometry. chemijournal.com Although no crystal structures for complexes of this compound are reported, data from related thiosemicarbazone and heterocyclic thioamide complexes allow for reliable predictions. researchgate.netpurkh.comisca.me

For a complex like [Ni(L)₂], a square-planar geometry would be expected, with the two bidentate ligands arranging in a trans configuration to minimize steric hindrance. The Ni-S and Ni-N bond lengths would fall within typical ranges observed for similar complexes. The five-membered chelate ring (Ni-N-C-C-S) would likely adopt an envelope or twisted conformation. In the case of a Zn(II) complex, a distorted tetrahedral geometry would be anticipated. researchgate.net X-ray diffraction studies of analogous transition metal complexes consistently show that the metal center, the piperidine nitrogen, the adjacent carbon, the carbothioamide carbon, and the sulfur atom form a nearly planar five-membered ring. purkh.comisca.me

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square-Planar |

| Ni-S Bond Length (Å) | ~2.1 - 2.2 |

| Ni-N Bond Length (Å) | ~1.9 - 2.0 |

| S-Ni-N Bite Angle (°) | ~85 - 90 |

Data are generalized from typical structures of Ni(II) complexes with N,S-bidentate ligands.

Potential Applications of Metal Complexes

Transition metal complexes bearing thioamide and thiosemicarbazone ligands have emerged as effective catalysts for various organic reactions, particularly C-C cross-coupling reactions. mdpi.com The N,S-coordination environment can stabilize the metal center in different oxidation states required for catalytic cycles (e.g., Pd(0)/Pd(II) in Suzuki or Heck reactions).

Complexes of this compound, particularly with palladium, could potentially catalyze reactions such as:

Suzuki-Miyaura Coupling: The formation of C-C bonds between aryl halides and boronic acids.

Mizoroki-Heck Reaction: The reaction of unsaturated halides with alkenes. mdpi.com

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides. mdpi.com

Transfer Hydrogenation: Ruthenium complexes with thioamide ligands have shown efficiency in the transfer hydrogenation of ketones. researcher.life

The catalytic activity would be influenced by the stability of the complex and the electronic properties imparted by the piperidine and thioamide moieties. The piperidine ring, being an electron-donating group, could enhance the electron density at the metal center, potentially facilitating the oxidative addition step in cross-coupling cycles.

The structure of this compound complexes offers opportunities for the construction of supramolecular architectures. The N-H group of the coordinated thioamide is a potent hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The development of efficient, cost-effective, and stereoselective synthetic routes is paramount to unlocking the full potential of Piperidine-2-carbothioamide derivatives. While classical methods exist, emerging strategies focus on modularity, atom economy, and the reduction of synthetic steps.

A primary strategy for forming the core piperidine (B6355638) ring involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. Modern approaches utilize a range of catalysts, including platinum, palladium, iridium, and nickel, to achieve high yields and stereoselectivity. nih.govwhiterose.ac.uk For instance, iridium(I) catalysts with P,N-ligands have been successful in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Another advanced route is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by cobalt(II) catalysts. nih.gov

More recently, a modular two-stage process has been developed that dramatically simplifies the synthesis of complex piperidines. This involves an initial biocatalytic carbon-hydrogen (C-H) oxidation to selectively introduce a functional group, followed by a radical cross-coupling reaction using nickel electrocatalysis to form new carbon-carbon bonds. bldpharm.com This approach significantly reduces the number of steps required compared to traditional methods. bldpharm.com

For the specific introduction of the carbothioamide moiety, a direct and efficient method involves the reaction of the corresponding nitrile (2-cyanopiperidine) with hydrogen sulfide (B99878). This reaction can be conducted in a solvent like ethanol (B145695), often under pressure and with a catalytic amount of a base such as triethylamine. This approach has proven effective for the synthesis of the isomeric Piperidine-4-carbothioamide (B1532958) hydrochloride and represents a viable and direct route to the 2-substituted analog.

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Derivatives

| Strategy | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Platinum (PtO₂), Palladium (Pd), Iridium (Ir), Nickel (Ni) | High yields, well-established, potential for stereoselectivity. nih.govwhiterose.ac.uk |

| Intramolecular Cyclization | Ring formation from a linear precursor (e.g., amino-aldehydes). | Cobalt(II) complexes | Builds the ring from acyclic starting materials. nih.gov |

| Modular C-H Oxidation / Cross-Coupling | Two-step functionalization: C-H activation followed by C-C bond formation. | Biocatalysts (enzymes), Nickel (for electrocatalysis) | Highly modular, reduces step count, avoids protecting groups. bldpharm.com |

| Thioamidation of Nitrile | Direct conversion of a cyano group to a carbothioamide. | Hydrogen sulfide (H₂S), catalytic base (e.g., triethylamine) | High atom economy, direct installation of the desired functional group. |

Advanced Mechanistic Studies of Chemical Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for predicting its stability, reactivity, and interactions with biological systems. Research in this area focuses on both the piperidine ring and the thioamide functional group.

The piperidine nitrogen atom imparts basic and nucleophilic character to the molecule. Mechanistic studies on related systems have shown that piperidine can participate in nucleophilic aromatic substitution (SNAr) reactions. The specific mechanism can be influenced by the leaving group, proceeding through a piperidine-catalyzed E1cBIRR-like mechanism for poor leaving groups or a concerted E2 mechanism for better leaving groups. researchgate.net The reactivity is also influenced by the ability of substituents to stabilize intermediates through effects like hydrogen bonding. researchgate.net

The thioamide group itself possesses distinct electronic properties compared to its amide counterpart. The substitution of oxygen with sulfur results in altered nucleophilicity, different hydrogen bonding capabilities, and a greater rotational barrier along the C-N bond. researchgate.netwikipedia.orgku.dk The thioamide C=S bond is weaker than an amide C=O bond (130 vs. 170 kcal/mol), making it more reactive toward both nucleophiles and electrophiles. nih.gov This unique reactivity has been exploited to use thioamides as key intermediates in the synthesis of various heterocyclic compounds. chemrxiv.org Computational studies have shown that the larger size and lower electronegativity of sulfur compared to oxygen allow for more significant charge transfer from the nitrogen to the sulfur atom, influencing the molecule's conformational rigidity and resonance forms. nih.gov

Exploration of New Biological Targets and Pathways (Pre-clinical Focus)

Pre-clinical research is beginning to uncover the therapeutic potential of piperidine carbothioamides and related structures by identifying their molecular targets and biological pathways. While direct studies on this compound are emerging, data from analogous compounds provide a strong basis for future investigation.

A key area of interest is in infectious diseases. Structurally related piperidine carboxamides have been identified as potent, orally active antimalarial agents. wikipedia.org Genetic and biochemical studies revealed that these compounds target the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5), a crucial enzyme for parasite protein degradation. wikipedia.org The binding occurs in a previously unexplored pocket, which accounts for its selectivity over human proteasomes. wikipedia.org

Another promising avenue is in neurodegenerative diseases. Piperidine-containing quinolinyl thiosemicarbazones have been synthesized and evaluated as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes directly implicated in the pathology of Alzheimer's disease. nih.gov The piperidine ring and the carbothioamide moiety both play critical roles in binding within the active sites of these enzymes. nih.gov

The broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting that this compound could interact with a variety of other targets. nih.govijnrd.orgmdpi.com Similarly, compounds containing a carbothioamide group have shown potential as anticancer agents by inducing apoptosis and interacting with DNA. acs.orgnih.gov

Table 2: Potential Biological Targets for this compound Based on Analog Studies

| Potential Target | Evidence from Related Compounds | Therapeutic Area |

|---|---|---|

| Proteasome (Pf20Sβ5) | Piperidine carboxamides show potent and selective inhibition. wikipedia.org | Antimalarial |

| Cholinesterases (AChE/BChE) | Piperidine-containing thiosemicarbazones act as dual inhibitors. nih.gov | Alzheimer's Disease |

| Various Kinases/Enzymes | Piperidine derivatives show broad antitumor activity by targeting key enzymes. ijnrd.org | Oncology |

| DNA | Carbothioamide-based pyrazoline analogs exhibit anticancer activity possibly through DNA binding. acs.orgnih.gov | Oncology |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (Methodological Aspects)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical discovery by accelerating the design-make-test-analyze cycle. These computational methods are particularly well-suited for exploring the vast chemical space of piperidine derivatives.

One key methodological aspect is the development of Quantitative Structure-Activity Relationship (QSAR) models. For piperidine derivatives, QSAR models have been built using 2D and 3D autocorrelation descriptors selected by a genetic algorithm, which then establishes a multiple linear regression (MLR) to predict biological activity (e.g., IC₅₀ values) against targets like cancer cell lines. nih.gov